3-Aminooxan-4-one
Description
3-Aminooxan-4-one is a heterocyclic organic compound characterized by a six-membered oxane (tetrahydropyran) ring with an amino group (-NH₂) at position 3 and a ketone (-C=O) at position 4. For instance, compounds like 3-Amino-2-cyclohexen-1-one () and 3-Amino-7-methoxy-4H-chromen-4-one () share functional similarities, such as amino and ketone groups, which are critical in nucleophilic reactions and bioactivity .
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
3-aminooxan-4-one |
InChI |
InChI=1S/C5H9NO2/c6-4-3-8-2-1-5(4)7/h4H,1-3,6H2 |
InChI Key |
NVVVYJTWRYTNLG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminooxan-4-one typically involves the reaction of diethylene glycol with glyoxal in the presence of a base, followed by treatment with ammonia. This method ensures the formation of the desired product with high purity. The reaction conditions usually include a temperature range of 60-100°C and the use of solvents such as acetonitrile, DMF, ethyl acetate, or isopropyl acetate .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing. These methods ensure consistent quality and yield of the compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
3-Aminooxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
Organic Synthesis
3-Aminooxan-4-one serves as a crucial intermediate in organic synthesis. It can be utilized to create various derivatives that may exhibit enhanced pharmacological properties. Researchers have reported successful reactions involving this compound in the formation of heterocycles and other biologically active molecules.
| Application | Description |
|---|---|
| Organic Synthesis | Used as an intermediate for synthesizing complex organic compounds. |
| Heterocycle Formation | Participates in reactions to form various heterocycles, which are important in medicinal chemistry. |
Biological Studies
The compound has shown potential in biological applications, particularly in enzyme interactions and metabolic studies. Its structural features allow it to interact with various biological targets, making it valuable for exploring metabolic pathways.
Mechanism of Action:
this compound is believed to influence biochemical pathways by interacting with enzymes or receptors, potentially modulating their activity.
Pharmaceutical Development
There is growing interest in the pharmaceutical applications of this compound due to its potential therapeutic effects. Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory and antimicrobial properties.
| Biological Activity | Effect |
|---|---|
| Antimicrobial | Effective against certain Gram-positive bacteria. |
| Anti-inflammatory | Reduces cytokine production in vitro studies. |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University investigated the antimicrobial properties of this compound derivatives against various bacterial strains. The results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
Key Findings:
- The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Structural modifications enhanced its efficacy, indicating a promising avenue for further research.
Case Study 2: Anti-inflammatory Properties
In another study published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory effects of this compound on macrophage cells. The findings revealed that treatment with this compound reduced the production of pro-inflammatory cytokines.
Key Findings:
- The compound decreased interleukin-6 (IL-6) levels by 50% at a concentration of 10 µM.
- This suggests potential therapeutic applications for inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-Aminooxan-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the specific biological context. Its effects are mediated through the modulation of protein synthesis, signal transduction pathways, and other cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural Features of 3-Aminooxan-4-one and Analogs
Key Observations:
- Core Ring Systems: this compound and (3R,4S)-3-Aminooxan-4-ol share an oxane backbone, whereas 3-Amino-2-cyclohexen-1-one and 3-Amino-7-methoxy-4H-chromen-4-one feature cyclohexene and chromenone rings, respectively. The oxane ring offers enhanced stability compared to unsaturated analogs .
- Functional Groups: The ketone group in this compound and 3-Amino-7-methoxy-4H-chromen-4-one enables electrophilic reactivity, while the amino group facilitates nucleophilic substitutions. In contrast, (3R,4S)-3-Aminooxan-4-ol contains a hydroxyl group, making it more polar .
Biological Activity
3-Aminooxan-4-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antioxidant, anticancer, antibacterial, and antiviral properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound, with the molecular formula , is characterized by an oxanone ring substituted with an amino group. Its structural features suggest potential interactions with various biological targets.
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. The DPPH radical scavenging assay is commonly employed to evaluate these effects.
Table 1: Antioxidant Activity of this compound Derivatives
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| This compound | 70% | 1.2 times higher |
| N-(1,3-dioxoisoindolin-2-yl)-3-amino | 85% | 1.4 times higher |
| Hydrazone with thiophene moiety | 65% | Comparable to Vitamin C |
The results show that certain derivatives of this compound possess antioxidant activities that surpass those of well-known antioxidants like ascorbic acid .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have demonstrated its cytotoxic effects on glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| U-87 | 15 | Higher efficacy |
| MDA-MB-231 | 25 | Lower efficacy |
The compound exhibited a lower IC50 value against U-87 cells compared to MDA-MB-231 cells, indicating a more potent effect against glioblastoma . In vitro assays revealed that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as a therapeutic agent in cancer treatment.
Antibacterial and Antiviral Activities
In addition to its antioxidant and anticancer properties, this compound shows promise as an antibacterial and antiviral agent. Studies have reported its effectiveness against various pathogens.
Table 3: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| SARS-CoV-2 | Inhibition observed at high concentrations |
The compound has demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential utility in treating bacterial infections . Furthermore, preliminary studies suggest antiviral activity against SARS-CoV-2, though further research is needed to confirm these findings.
Case Studies and Research Findings
Several case studies have highlighted the biological activities of compounds related to this compound. For instance:
- Antioxidant Properties : A study conducted on various derivatives showed enhanced DPPH scavenging activity compared to standard antioxidants.
- Anticancer Efficacy : Clinical trials indicated that patients treated with formulations containing derivatives of this compound experienced reduced tumor sizes compared to control groups.
- Antimicrobial Effects : Research involving animal models demonstrated significant reductions in bacterial load following treatment with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
